N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide
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Overview
Description
N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties
Mechanism of Action
Target of Action
The primary target of N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is a key enzyme that catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), which is the precursor of the co-factors required for the biosynthesis of purine nucleotides, thymidine (precursor for DNA replication), and several amino acids .
Mode of Action
This compound interacts with DHFR by binding to its active sites . This interaction inhibits the function of DHFR, thereby disrupting the biosynthesis of purine nucleotides and thymidine . This disruption can lead to antimicrobial and antitumor activities .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is crucial for the synthesis of nucleotides and certain amino acids . By inhibiting DHFR, this compound prevents the conversion of DHF to THF, leading to a decrease in the production of these essential biomolecules .
Result of Action
The inhibition of DHFR by this compound can lead to significant antimicrobial and antitumor activities . This is due to the disruption of nucleotide and amino acid biosynthesis, which are essential for cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-[4-(3,4-dimethylbenzenesulfonamido)phenyl]acetamide is unique due to the presence of the 3,4-dimethylbenzenesulfonamido group, which imparts specific biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-9-16(10-12(11)2)22(20,21)18-15-7-5-14(6-8-15)17-13(3)19/h4-10,18H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUSVKKAWKFGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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